1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(4-chlorophenyl)phthalazine
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Overview
Description
1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(4-chlorophenyl)phthalazine is a complex organic compound that features a benzothiazole moiety linked to a phthalazine ring via a sulfanyl group, with a chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(4-chlorophenyl)phthalazine typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, which is then linked to the phthalazine ring through a sulfanyl group. The chlorophenyl substituent is introduced in the final steps. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can help in achieving consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(4-chlorophenyl)phthalazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(4-chlorophenyl)phthalazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(4-chlorophenyl)phthalazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazole moiety can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzothiazol-2-ylsulfanyl)-4-phenylphthalazine: Similar structure but lacks the chlorophenyl substituent.
1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(4-methylphenyl)phthalazine: Similar structure but has a methyl group instead of a chlorine atom.
Uniqueness
1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(4-chlorophenyl)phthalazine is unique due to the presence of the chlorophenyl substituent, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN3S2/c22-14-11-9-13(10-12-14)19-15-5-1-2-6-16(15)20(25-24-19)27-21-23-17-7-3-4-8-18(17)26-21/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWBLWBMWZWQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2SC3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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